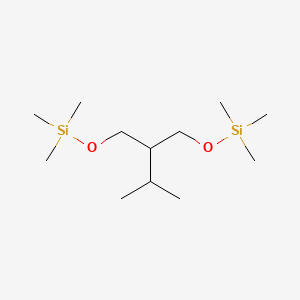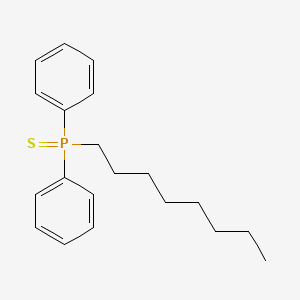
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes an octyl group, two phenyl groups, and a sulfanylidene-lambda~5~-phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach . For example, the reaction of octylmagnesium bromide with diphenylchlorophosphine can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its parent phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octyl(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. The compound’s unique structure allows it to stabilize metal complexes and facilitate various catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of octyl(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to octyl(diphenyl)sulfanylidene-lambda~5~-phosphane include other organophosphorus compounds such as:
Triphenylphosphine: A widely used ligand in catalysis with three phenyl groups.
Diphenylphosphine oxide: An oxidized derivative with similar structural features.
Phosphine sulfides: Compounds with a sulfur atom bonded to phosphorus, similar to the sulfanylidene group in this compound.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
114768-15-9 |
|---|---|
Molecular Formula |
C20H27PS |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
octyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27PS/c1-2-3-4-5-6-13-18-21(22,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 |
InChI Key |
SQSCZRCZVCLPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)


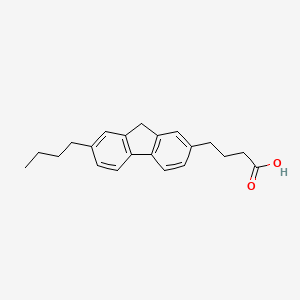
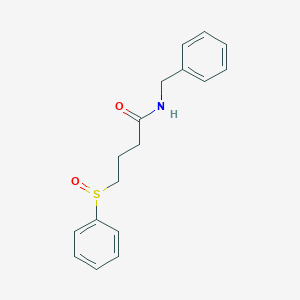
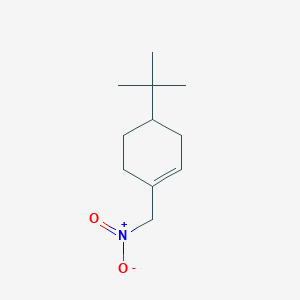

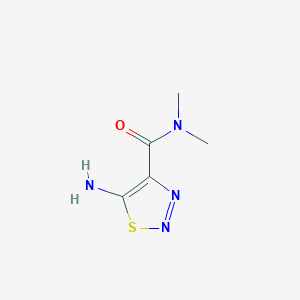
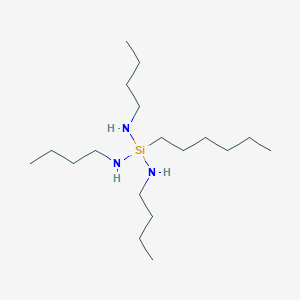

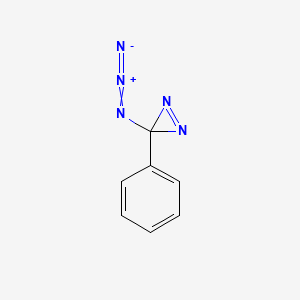

![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
